An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7)
An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-nitrobenzoic acid, with the CAS Registry Number 610-37-7, is a substituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl, a nitro, and a carboxylic acid group on a benzene ring, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 5-Hydroxy-2-nitrobenzoic acid, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key processes.
Physicochemical Properties
5-Hydroxy-2-nitrobenzoic acid typically appears as a yellow crystalline solid.[1] It is soluble in polar solvents such as water and alcohols, with lower solubility in non-polar solvents.[1] The presence of the hydroxyl and nitro groups influences its acidity.[1]
Table 1: Physicochemical Data of 5-Hydroxy-2-nitrobenzoic acid
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₅ | [2][3] |
| Molecular Weight | 183.12 g/mol | [2][3] |
| Melting Point | 170-171 °C | [3] |
| Boiling Point (Predicted) | 455.0 ± 40.0 °C | [3] |
| Density (Predicted) | 1.631 g/cm³ | [3] |
| pKa (Predicted) | 2.06 ± 0.25 | |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Soluble in water and alcohols | [1] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at a downfield position (around 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.
2.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
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O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
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O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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N-O stretch (nitro group): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
2.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 183. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17 amu), the carboxyl group (-45 amu), and the nitro group (-46 amu).
Synthesis
A common method for the synthesis of 5-Hydroxy-2-nitrobenzoic acid is through the hydrolysis of 5-chloro-2-nitrobenzoic acid.
3.1. Experimental Protocol: Synthesis from 5-chloro-2-nitrobenzoic acid [2]
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Reactants:
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5-chloro-2-nitrobenzoic acid (1 equivalent)
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15% aqueous sodium hydroxide solution
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Dilute hydrochloric acid
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Ethyl acetate
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Anhydrous sodium sulfate
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Procedure:
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Dissolve 5-chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution.
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Reflux the reaction mixture for 72 hours under a nitrogen atmosphere.
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After cooling, acidify the reaction mixture to a pH of 1.0 with dilute hydrochloric acid.
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Extract the product with ethyl acetate.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield 5-Hydroxy-2-nitrobenzoic acid.
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Yield: Approximately 96.5%.[2]
3.2. Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Hydroxy-2-nitrobenzoic acid.
Biological Activity
The biological activities of 5-Hydroxy-2-nitrobenzoic acid are not extensively documented. However, there is a report of its inhibitory activity against a specific enzyme.
4.1. Enzyme Inhibition
5-Hydroxy-2-nitrobenzoic acid has been shown to inhibit the activity of wild type-bovine low molecular weight protein tyrosine phosphatase (LMW-PTP).[2][3] The inhibition constant for this interaction has been evaluated, suggesting a specific binding to the enzyme.[2] Protein tyrosine phosphatases are a group of enzymes that play crucial roles in cellular signaling pathways, and their inhibition is a target for the development of therapeutics for various diseases, including cancer and diabetes.
4.2. Potential Signaling Pathway Involvement
Given its inhibitory effect on a protein tyrosine phosphatase, 5-Hydroxy-2-nitrobenzoic acid could potentially modulate signaling pathways regulated by this class of enzymes. PTPs are key regulators of pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and differentiation. Further research is needed to elucidate the specific signaling pathways affected by this compound.
Caption: Potential mechanism of action via enzyme inhibition.
Applications
Due to its chemical structure, 5-Hydroxy-2-nitrobenzoic acid serves as a versatile intermediate in organic synthesis.[1] It is utilized in the production of more complex molecules, including various dyes and pharmaceutical compounds.[1] Its potential as a protein tyrosine phosphatase inhibitor suggests that it could be a lead compound for the development of novel therapeutics.
Safety and Handling
5-Hydroxy-2-nitrobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-Hydroxy-2-nitrobenzoic acid is a valuable chemical compound with established utility in organic synthesis and emerging potential in the field of drug discovery due to its enzyme inhibitory activity. This technical guide has summarized its core physicochemical properties, provided a detailed synthesis protocol, and highlighted its known biological interactions. Further research into its spectroscopic characterization and biological mechanisms of action will undoubtedly expand its applications in science and industry.
